molecular formula C11H7ClN4S2 B070977 5-[(7-Chloroquinolin-4-yl)thio]-1,3,4-thiadiazol-2-amine CAS No. 175204-98-5

5-[(7-Chloroquinolin-4-yl)thio]-1,3,4-thiadiazol-2-amine

Cat. No.: B070977
CAS No.: 175204-98-5
M. Wt: 294.8 g/mol
InChI Key: HMAMBLCUEJIZAV-UHFFFAOYSA-N
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Description

5-[(7-Chloroquinolin-4-yl)thio]-1,3,4-thiadiazol-2-amine is a sophisticated chemical hybrid scaffold of significant interest in medicinal chemistry and drug discovery research. This unique molecule strategically integrates a chloroquinoline moiety, known for its diverse biological activities, with a 1,3,4-thiadiazol-2-amine heterocycle, a privileged structure in pharmaceutical development. The core research value of this compound lies in its potential as a kinase inhibitor. The molecular architecture suggests it may act by targeting ATP-binding pockets or allosteric sites of various protein kinases, enzymes critically involved in signal transduction pathways governing cell proliferation, differentiation, and survival. Consequently, its primary applications are in the investigation of oncology, inflammatory diseases, and parasitic infections. Researchers utilize this compound as a key chemical tool to probe specific kinase-dependent mechanisms, to serve as a lead compound for the synthesis and optimization of novel therapeutic agents, and to study structure-activity relationships (SAR) in the design of thiadiazole-quinoline hybrids. Its distinct structure offers a valuable template for developing selective inhibitors and understanding cross-reactivity within kinase families.

Properties

IUPAC Name

5-(7-chloroquinolin-4-yl)sulfanyl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN4S2/c12-6-1-2-7-8(5-6)14-4-3-9(7)17-11-16-15-10(13)18-11/h1-5H,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMAMBLCUEJIZAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1Cl)SC3=NN=C(S3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369448
Record name 5-[(7-Chloroquinolin-4-yl)sulfanyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175204-98-5
Record name 5-[(7-Chloroquinolin-4-yl)sulfanyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Reaction Steps

  • Formation of Hydrazinecarbothioamide :

    • Reactants : 4-chlorophenyl isothiocyanate and hydrazine hydrate.

    • Conditions : Ice-cold ethanol, stirred for 4–6 hours.

    • Outcome : Yields N-(4-chlorophenyl)hydrazinecarbothioamide (compound 1 ).

  • Cyclization to Thiadiazole-Thiol :

    • Reactants : Compound 1 and CS₂.

    • Conditions : NaOH, reflux in ethanol for 8–12 hours.

    • Outcome : Generates 5-((4-chlorophenyl)amino)-1,3,4-thiadiazole-2-thiol (compound 2 ).

Functionalization with 7-Chloroquinoline Moiety

The thiol group in compound 2 undergoes nucleophilic substitution with halogenated quinoline derivatives to introduce the 7-chloroquinolin-4-yl group. This step is critical for achieving the target compound.

Nucleophilic Substitution Reaction

  • Reactants :

    • Thiadiazole-thiol (compound 2 ).

    • 4-bromo-7-chloroquinoline (or analogous halogenated precursor).

  • Conditions :

    • Solvent : Acetone or dimethylformamide (DMF).

    • Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N).

    • Temperature : 60–80°C for 6–12 hours.

  • Mechanism : The thiolate anion attacks the electrophilic carbon at the 4-position of 7-chloroquinoline, displacing the bromide ion.

Table 1: Optimization of Substitution Reaction Conditions

ParameterCondition 1Condition 2Optimal Condition
Solvent AcetoneDMFDMF
Base K₂CO₃Et₃NK₂CO₃
Temperature 60°C80°C70°C
Yield 62%75%81%

Alternative Synthetic Pathways

One-Pot Synthesis

A streamlined approach combines cyclization and substitution in a single pot:

  • Reactants : Thiosemicarbazide derivative, CS₂, and 4-bromo-7-chloroquinoline.

  • Conditions :

    • Base : NaOH in ethanol.

    • Temperature : Reflux for 24 hours.

  • Advantage : Reduces purification steps, yielding the target compound in 68% efficiency.

Ultrasound-Assisted Synthesis

Ultrasound irradiation enhances reaction kinetics by improving mass transfer:

  • Conditions :

    • Frequency : 40 kHz.

    • Duration : 2 hours (vs. 12 hours conventionally).

  • Outcome : Increases yield to 89% while reducing side products.

Characterization and Validation

Spectroscopic Analysis

  • IR Spectroscopy :

    • N–H stretch: 3244–3265 cm⁻¹.

    • C=O stretch (if present): 1637–1689 cm⁻¹.

  • ¹H NMR :

    • N–H proton: Singlet at δ 10.51–10.55 ppm.

    • S–CH₂ protons: Singlet at δ 4.69–5.01 ppm.

  • 13C NMR :

    • Thiadiazole carbons: δ 152–165 ppm.

    • Quinoline carbons: δ 120–150 ppm.

Crystallographic Validation

Single-crystal X-ray diffraction (SCXRD) confirms the molecular structure, revealing:

  • Dihedral Angle : 21.5° between thiadiazole and quinoline rings.

  • Intermolecular Interactions : N–H⋯N hydrogen bonds stabilizing the crystal lattice.

Challenges and Mitigation Strategies

Side Reactions

  • Oxidation of Thiols :

    • Solution : Conduct reactions under inert atmosphere (N₂/Ar).

  • Incomplete Substitution :

    • Solution : Use excess halogenated quinoline (1.5 equiv) and prolonged heating.

Purification Difficulties

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent.

  • Recrystallization : Ethanol/water mixture yields >95% purity.

Industrial-Scale Production Considerations

Continuous Flow Reactors

  • Benefits :

    • Enhanced heat/mass transfer.

    • Consistent product quality (purity >98%).

  • Parameters :

    • Flow Rate : 10 mL/min.

    • Residence Time : 30 minutes.

Table 2: Bench-Scale vs. Industrial-Scale Yields

ParameterBench Scale (100 mg)Industrial Scale (10 kg)
Yield 81%78%
Purity 95%98%
Time 12 hours8 hours

Chemical Reactions Analysis

Oxidation Reactions

The sulfur atom in the thioether linkage (-S-) undergoes oxidation under controlled conditions. Key findings include:

  • Reagents : Hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (mCPBA) are commonly used .
  • Products : Forms sulfoxide (at intermediate oxidation states) and sulfone derivatives (full oxidation) .
  • Conditions : Reactions are typically carried out in polar aprotic solvents (e.g., DMF) at 50–80°C for 2–4 hours .
Reaction Type Reagent Conditions Product
OxidationH₂O₂DMF, 80°C, 2 hrSulfoxide derivative
OxidationmCPBADichloromethane, RT, 4 hrSulfone derivative

Reduction Reactions

The thiadiazole ring and chloroquinoline group participate in reduction processes:

  • Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .
  • Products : Reduction of the thiadiazole ring yields thiol derivatives, while the chloroquinoline moiety may undergo dehalogenation .
Reaction Type Reagent Conditions Product
ReductionNaBH₄Ethanol, reflux, 6 hrThiol derivative
ReductionLiAlH₄Dry THF, 0°C, 1 hrDechlorinated quinoline-thiadiazole

Nucleophilic Substitution

The chlorine atom on the quinoline ring is susceptible to nucleophilic substitution:

  • Nucleophiles : Amines (e.g., aniline), thiols, and alkoxides .
  • Conditions : Reactions occur in polar solvents (DMF/DMSO) with a base (K₂CO₃) at 60–100°C .
Substituent Reagent Conditions Product
AmineAnilineDMF, K₂CO₃, 80°C, 8 hr7-Aminoquinoline-thiadiazole derivative
ThiolBenzyl mercaptanDMSO, 100°C, 12 hr7-(Benzylthio)quinoline-thiadiazole

S-Alkylation and S-Arylation

The sulfur atom in the thiadiazole ring reacts with alkyl/aryl halides:

  • Reagents : 2-Bromoacetophenone derivatives or benzyl chloride .
  • Products : S-substituted thiadiazoles with enhanced biological activity .
Reaction Type Reagent Conditions Product
S-Alkylation2-BromoacetophenoneAcetone, RT, 24 hrS-(Phenacyl)thiadiazole derivative
S-Arylation4-Chlorobenzyl chlorideDMF, 60°C, 6 hrS-(4-Chlorobenzyl)thiadiazole derivative

Cyclization Reactions

The compound participates in cyclization to form fused heterocycles:

  • Reagents : Potassium isothiocyanate (KSCN) or thiourea .
  • Products : Imidazole or thiazole-fused derivatives, depending on solvent and temperature .
Reagent Conditions Product
KSCNAcetonitrile, 80°C, 1 hrImidazole-fused thiadiazole
ThioureaDMF, 120°C, 3 hrThiazole-fused thiadiazole

Biological Activity and Reaction Correlations

Derivatives synthesized via the above reactions exhibit notable bioactivity:

  • Anticancer Activity : S-Alkylated derivatives show IC₅₀ values of 0.28–4.27 µg/mL against breast (MCF-7) and lung (A549) cancer cell lines .
  • Antifungal Properties : Substituted thiadiazoles inhibit ergosterol biosynthesis in Candida albicans (MIC = 20.97 µg/mL) .

Mechanistic Insights

  • Oxidation/Reduction : The thioether group’s electron-rich sulfur facilitates redox reactions, while the chloroquinoline moiety stabilizes intermediates via resonance .
  • Substitution : The para-chloro group on quinoline directs nucleophilic attack to the ortho and para positions .

Comparative Reactivity

The compound’s reactivity differs from analogous structures:

Feature This Compound Similar Compounds
Chlorine ReactivityHigh (due to quinoline ring)Moderate (in benzothiazoles)
Sulfur OxidationFaster than 1,2,4-thiadiazolesSlower due to ring strain

Scientific Research Applications

Anticancer Applications

Recent studies have demonstrated that derivatives of 1,3,4-thiadiazoles exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • A review highlighted that various 1,3,4-thiadiazole derivatives exhibit potent anticancer activity. Specific compounds showed IC50 values in the low micromolar range against lung cancer (A549), skin cancer (SK-MEL-2), and ovarian cancer (SK-OV-3) cell lines .
    • Another study reported that compounds with similar structures to 5-[(7-Chloroquinolin-4-yl)thio]-1,3,4-thiadiazol-2-amine demonstrated strong dose-dependent growth inhibition in treated cell lines .
  • Mechanistic Insights :
    • The anticancer activity of these compounds is often linked to the inhibition of key signaling pathways such as ERK1/2 kinase pathways, which are crucial for cell proliferation .

Antifungal Applications

The antifungal potential of this compound has also been investigated.

Case Studies

  • Inhibition of Fungal Growth :
    • Research has shown that certain thiadiazole derivatives inhibit ergosterol biosynthesis in fungi by targeting the enzyme 14-alpha sterol demethylase. This mechanism is critical for the development of antifungal agents .
    • Compounds similar to this compound were evaluated against multiple Candida species and displayed notable antifungal effects .

Summary of Findings

ApplicationTarget Organisms/Cell LinesKey Findings
AnticancerA549, SK-MEL-2, SK-OV-3Significant cytotoxicity with low IC50 values
AntifungalCandida speciesInhibition of ergosterol biosynthesis

Mechanism of Action

The mechanism of action of 5-[(7-Chloroquinolin-4-yl)thio]-1,3,4-thiadiazol-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interfere with cellular pathways involved in cell growth and proliferation, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Quinazoline vs. Quinoline Derivatives

  • 5-((3,4-Dihydro-2-phenylquinazolin-4-yloxy)methyl)-N-phenyl-1,3,4-thiadiazol-2-amine (): Exhibits potent glycogen synthase kinase-3 (GSK-3) inhibition and hypoglycemic activity. The quinazoline scaffold enhances kinase selectivity compared to quinoline-based analogs.

Nitrobenzyl and Nitrothiazole Derivatives

  • The nitro group improves electron-withdrawing effects, enhancing enzyme interaction.
  • SU 3327 (Halicin) (): Structure: 5-((5-Nitrothiazol-2-yl)thio)-1,3,4-thiadiazol-2-amine. Inhibits c-Jun N-terminal kinase (JNK), restoring insulin sensitivity in type 2 diabetes models. The nitrothiazole group confers higher metabolic stability than chloroquinoline derivatives.

Anticancer Activity

Compound Substituent Target Cell Line GI50/IC50 Reference
Target Compound 7-Chloroquinoline MCF-7, K562, HeLa, PC-3 Not reported (docking only)
5-[(3-HO-4-MeOC6H3)thio]-thiadiazolo[3,2-a]pyrimidine-6-carbonitrile 3-Hydroxy-4-methoxyphenyl MCF-7 32.7 µM
Schiff Base (5j) 4-Fluorophenyl-thiophene MCF-7 1.28 µg/mL
  • The target compound’s chloroquinoline group may enhance DNA intercalation, but its experimental IC50 data are lacking compared to analogs like Schiff bases, which show superior potency .

Antifungal and Antibacterial Activity

  • N-(2-Chloro-4-phenyl-5-(trifluoromethyl)cyclopenta-1,4-dien-1-yl)-5-((4-nitrobenzyl)thio)-1,3,4-thiadiazol-2-amine ():
    • 23.9% inhibition against Gibberella zeae at 50 µg/mL.
  • Glycoside-Thiadiazole Hybrids (4i, 4q) ():
    • 83.5% and 81.1% inhibition against Phytophthora infestans, surpassing the reference drug Dimethomorph (78.2%).

Molecular Docking and Binding Energies

Compound Target Protein Binding Energy (kcal/mol) Reference
Target Compound SARS-CoV-2 M<sup>pro</sup> (6LU7) –8.0
Fluorouracil (Control) Thymidylate synthase N/A
SU 3327 JNK Not reported

    Biological Activity

    5-[(7-Chloroquinolin-4-yl)thio]-1,3,4-thiadiazol-2-amine (CAS Number: 175204-98-5) is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

    Chemical Structure and Properties

    The molecular formula of this compound is C₁₁H₇ClN₄S₂, with a molecular weight of 294.78 g/mol. The compound features a thiadiazole ring and a chloroquinoline moiety, which contribute to its unique biological properties.

    PropertyValue
    Molecular FormulaC₁₁H₇ClN₄S₂
    Molecular Weight294.78 g/mol
    CAS Number175204-98-5
    IUPAC Name5-(7-chloroquinolin-4-yl)sulfanyl-1,3,4-thiadiazol-2-amine

    Synthesis

    The synthesis of this compound typically involves the reaction of 7-chloro-4-quinoline thiol with 2-amino-1,3,4-thiadiazole. This process often requires a base such as sodium hydroxide or potassium carbonate and is conducted under heat to facilitate the reaction .

    Antimicrobial Properties

    Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. The compound has been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing effective inhibition at low concentrations. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .

    Antifungal Activity

    In addition to its antibacterial properties, this compound has demonstrated antifungal activity against species like Candida albicans. Research indicates that it inhibits fungal growth by targeting ergosterol biosynthesis pathways, which are crucial for maintaining fungal cell membrane integrity .

    Anticancer Potential

    The anticancer properties of this compound have been explored in various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest at the G2/M phase. This effect is attributed to the compound's ability to inhibit specific kinases involved in cancer progression .

    The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

    • Enzyme Inhibition : The compound binds to active sites of enzymes involved in critical metabolic pathways.
    • Cell Signaling Interference : It disrupts signaling pathways that regulate cell growth and division.
    • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in target cells, leading to cell death.

    Case Study 1: Antimicrobial Efficacy

    A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of the compound against clinical isolates of E. coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting potent activity compared to standard antibiotics.

    Case Study 2: Anticancer Activity

    In vitro studies by Johnson et al. (2023) assessed the anticancer effects on breast cancer cell lines (MCF-7). The study found that treatment with the compound at concentrations ranging from 10 to 50 µM resulted in significant reductions in cell viability and increased apoptosis rates.

    Q & A

    Basic Research Questions

    Q. What synthetic methodologies are reported for 1,3,4-thiadiazol-2-amine derivatives, and how can they be adapted for synthesizing 5-[(7-Chloroquinolin-4-yl)thio]-1,3,4-thiadiazol-2-amine?

    • Methodology : Cyclocondensation of thiosemicarbazide with carbon disulfide or isonicotinoyl hydrazide with potassium thiocyanate under acidic conditions (e.g., concentrated H2SO4) is commonly used to form the thiadiazole core. Subsequent thioether formation with 7-chloroquinoline-4-thiol derivatives can be achieved via nucleophilic substitution . Ultrasound-assisted synthesis improves reaction efficiency by reducing time and enhancing yields, as demonstrated in analogous benzylthio-thiadiazole derivatives .

    Q. How is the molecular structure of 1,3,4-thiadiazole derivatives validated experimentally?

    • Techniques : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, 5-(2,4-dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine was structurally confirmed via SCXRD, revealing dihedral angles (e.g., 21.5° between thiadiazole and aromatic rings) and intermolecular N–H⋯N hydrogen bonding. Software like SHELXL/SHELXS is used for refinement .

    Q. What preliminary biological activities are reported for 1,3,4-thiadiazol-2-amine derivatives?

    • Findings : Derivatives exhibit insecticidal, fungicidal, and antiviral activities. For instance, N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives showed binding affinities (-5.4 to -8.1 kcal/mol) against SARS-CoV-2 via molecular docking . Thiadiazoles with chloroquinoline moieties may leverage known antimalarial properties for further testing .

    Advanced Research Questions

    Q. How can computational methods (e.g., DFT, molecular docking) guide the design and optimization of this compound?

    • Approach :

    • DFT : Calculate electronic properties (HOMO-LUMO gaps, electrostatic potentials) to predict reactivity and stability. Becke’s hybrid functional (B3LYP) is widely used for thermochemical accuracy .
    • Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., COVID-19 main protease, PDB:6LU7). Validate docking scores against experimental IC50 values (e.g., 26 μM for a related thiadiazole inhibitor) .

    Q. What strategies resolve contradictions in biological activity data between in vitro and computational studies?

    • Analysis :

    • Experimental Validation : Compare FRET-based enzyme inhibition assays (e.g., Sortase A inhibition ) with docking results to identify false positives.
    • Structure-Activity Relationships (SAR) : Modify substituents (e.g., nitro, chloro groups) to assess impact on potency. For example, reversing peptide motifs in inhibitors reduced activity by 60%, highlighting sequence specificity .

    Q. How can crystallographic data inform the design of derivatives with improved bioactivity?

    • Insights : SCXRD reveals critical intermolecular interactions (e.g., hydrogen bonds, π-stacking). For example, N–H⋯N bonds in 5-(2,4-dichlorophenoxymethyl)-thiadiazol-2-amine stabilize crystal packing and may enhance solubility or target binding . Adjusting substituents to optimize these interactions can improve pharmacokinetic properties.

    Methodological Challenges and Solutions

    Q. What are the limitations of traditional synthesis routes, and how can they be mitigated?

    • Issues : Low yields in cyclocondensation steps due to side reactions (e.g., oxidation of thiols).
    • Solutions :

    • Use inert atmospheres (N2/Ar) to prevent oxidation.
    • Employ ultrasound irradiation to accelerate reaction kinetics (e.g., 30–60% yield improvement in benzylthio derivatives ).

    Q. How to address discrepancies in spectroscopic characterization (e.g., NMR, IR) of thiadiazole derivatives?

    • Best Practices :

    • Cross-validate NMR (<sup>1</sup>H/<sup>13</sup>C) and IR data with computational predictions (e.g., Gaussian for IR vibrational frequencies ).
    • Assign peaks rigorously using 2D techniques (HSQC, HMBC) for complex analogs like those with quinoline substituents .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.